molecular formula C16H14N4O3S B4115418 N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide

N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B4115418
M. Wt: 342.4 g/mol
InChI Key: ZWNWARZNWMIECI-UHFFFAOYSA-N
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Description

N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide: is a complex organic compound that features a thiadiazole ring, a phenyl group, and a furan ring

Properties

IUPAC Name

N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-2-13-19-20-16(24-13)18-14(21)10-6-3-4-7-11(10)17-15(22)12-8-5-9-23-12/h3-9H,2H2,1H3,(H,17,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNWARZNWMIECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 5-ethyl-1,3,4-thiadiazole-2-amine, which is then reacted with 2-furoyl chloride in the presence of a base such as triethylamine to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and furan rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Chemistry: In chemistry, N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the thiadiazole ring is known to impart antimicrobial and anti-inflammatory activities, making it a promising lead compound for new therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. Additionally, the compound can interact with DNA and proteins, leading to changes in gene expression and protein function. These interactions are mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

  • N-(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide
  • N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-thiophenamide

Comparison: Compared to similar compounds, N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide exhibits unique properties due to the presence of the furan ring. This ring enhances its electronic properties and increases its potential for interactions with biological targets. Additionally, the ethyl group on the thiadiazole ring can influence the compound’s solubility and reactivity, making it distinct from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide

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